molecular formula C17H24O10 B1671433 Geniposide CAS No. 24512-63-8

Geniposide

Cat. No. B1671433
CAS RN: 24512-63-8
M. Wt: 388.4 g/mol
InChI Key: IBFYXTRXDNAPMM-VDNSNXDHSA-N
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Description

Geniposide is a bioactive iridoid glycoside found in a variety of medicinal herbs, such as Gardenia jasminoides (fruits) . It exhibits several pharmacological effects including neuroprotective, antidiabetic, hepatoprotective, anti-inflammatory, analgesic, antidepressant-like, cardioprotective, antioxidant, immune-regulatory, antithrombotic, and antitumoral activity .


Synthesis Analysis

Geniposide is mainly extracted from Gardenia jasminoides Ellis . The content of Geniposide decreases with the development of fruit, so does the expression of the main structural gene GES, G10H, and IS in its synthesis pathway .


Molecular Structure Analysis

Geniposide has a molecular formula of C17H24O10 and a molecular weight of 388.37 . It is an iridoid glycoside and also considered an enoate ester and cyclopentapyran .


Chemical Reactions Analysis

The formation mechanism and content changes of Geniposide in Gardenia fruit were studied. The content of Geniposide decreased with the development of fruit, so did the expression of the main structural gene GES, G10H, and IS in its synthesis pathway .


Physical And Chemical Properties Analysis

Geniposide has a melting point of 245.23 °C and a boiling point of 641.4±55.0 °C at 760 mmHg . Its log P value is -1.854 and acidity (pKa) is 12.80±0.70 .

Scientific Research Applications

Hepatoprotective Activities

Geniposide has been extensively studied for its hepatoprotective effects. Research indicates that geniposide and its aglycone genipin exhibit potential in treating acute liver injury, fulminant hepatitis, non-alcoholic fatty liver disease (NAFLD), and other non-cancer liver diseases. It enhances genes responsible for organic anion efflux and exhibits choleretic effects by facilitating bilirubin disposal. Geniposide's anti-inflammatory properties are mediated by suppressing pro-inflammatory cytokines and inflammasome production. Moreover, it modulates cell death pathways, including autophagy, apoptosis, necroptosis, and pyroptosis, highlighting its comprehensive therapeutic potential for liver diseases (Fan et al., 2020).

Neuroprotective Effects

Geniposide is also gaining attention for its neuroprotective effects, particularly in the context of cerebral diseases such as cerebral ischemia, Alzheimer's disease, and depression. It has been shown to alleviate neuronal damage and necrosis by inhibiting inflammatory signals and activating neuroprotective pathways. Geniposide's role as a glucagon-like peptide-1 receptor (GLP-1R) agonist contributes to its potential in reducing amyloid plaques and mitigating memory impairment. Its ability to regulate the hypothalamic–pituitary–adrenal (HPA) axis and exert antidepressant effects further underscores its multifaceted mechanisms of action in treating cerebral disorders (Zhang et al., 2021).

Anti-inflammatory and Immunoregulatory Properties

Further research highlights geniposide's anti-inflammatory and immunoregulatory properties, making it a promising agent for chronic inflammatory diseases. Its pharmacological effects stem from its ability to modulate inflammatory pathways, oxidative stress, and cell death processes. Geniposide's influence on chronic inflammation is exemplified by its regulation of cell proliferation, apoptosis, and the dynamic balance of pro/anti-inflammatory factors (Ran et al., 2021).

Glucose and Lipid Metabolism

Geniposide's role in improving glucose and lipid metabolism disorders has been documented, indicating its potential in combating metabolic diseases. It enhances glucose utilization, insulin production, and inhibits insulin resistance, while also promoting lipolysis and inhibiting lipogenesis. These actions suggest that geniposide can significantly ameliorate metabolic dysfunctions, providing a basis for its use in treating conditions like diabetes and obesity (Gao & Feng, 2022).

Application in Tissue Engineering

Geniposide has been explored for its application in tissue engineering and regeneration, particularly for cartilage and bone. Its use in genipin-crosslinked chitosan scaffolds shows promise for supporting the regeneration of these tissues. This application is based on geniposide's ability to enhance the physical properties of biomaterials and support cellular functions necessary for tissue repair and regeneration (Muzzarelli et al., 2015).

Safety And Hazards

Geniposide is toxic if swallowed . It may cause skin and eye irritation . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes .

Future Directions

Geniposide is a promising agent awaiting further exploration for the treatment of cerebral diseases via various phenotypes or signaling pathways . It has been shown to significantly reduce the area of cerebral infarction and alleviate neuronal damage and necrosis .

properties

IUPAC Name

methyl (1S,4aS,7aS)-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O10/c1-24-15(23)9-6-25-16(11-7(4-18)2-3-8(9)11)27-17-14(22)13(21)12(20)10(5-19)26-17/h2,6,8,10-14,16-22H,3-5H2,1H3/t8-,10-,11-,12-,13+,14-,16+,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBFYXTRXDNAPMM-BVTMAQQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(C2C1CC=C2CO)OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CO[C@H]([C@H]2[C@@H]1CC=C2CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101318419
Record name Geniposide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101318419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Geniposide

CAS RN

24512-63-8, 169799-41-1
Record name Geniposide
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Record name Geniposide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Jasminoidin
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169799411
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Geniposide
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Record name 24512-63-8
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Record name GENIPOSIDE
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/145295QLXY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13,200
Citations
YX Zhou, RQ Zhang, K Rahman, ZX Cao… - Evidence-Based …, 2019 - hindawi.com
… Studies have shown that geniposide displays a wide … effects lay the foundation for geniposide of being a potential … of geniposide, supporting the potential uses of geniposide as …
Number of citations: 74 www.hindawi.com
M Shan, S Yu, H Yan, S Guo, W Xiao, Z Wang, L Zhang… - Molecules, 2017 - mdpi.com
Iridoid glycosides are natural products occurring widely in many herbal plants. Geniposide (C 17 H 24 O 10 ) is a well-known one, present in nearly 40 species belonging to various …
Number of citations: 98 www.mdpi.com
L Liu, Q Wu, Y Chen, G Gu, R Gao, B Peng, Y Wang… - Molecules, 2022 - mdpi.com
… geniposide is systematically described, and the pharmacological effects, pharmacokinetics, and toxicity of geniposide … We also emphasize the major pathways modulated by geniposide, …
Number of citations: 14 www.mdpi.com
T Akao, K KOBASHI, M ABURADA - Biological and pharmaceutical …, 1994 - jstage.jst.go.jp
… geniposide to geniposidic acid, but hydrolyzed genipin to an aglycone of geniposidic acid, indicating that geniposide … Thus, when geniposide is orally administered, genipin seems to be …
Number of citations: 303 www.jstage.jst.go.jp
HJ Koo, KH Lim, HJ Jung, EH Park - Journal of ethnopharmacology, 2006 - Elsevier
… and geniposide should be useful. In this study, anti-inflammatory activities of genipin and geniposide were evaluated and the analgesic activity of gardenia fruit was also examined. …
Number of citations: 502 www.sciencedirect.com
J Ji, X Lu, M Cai, Z Xu - Ultrasonics Sonochemistry, 2006 - Elsevier
The effect of ultrasound on the leaching process, in which Geniposide is leached from the Gardenia fruit by deionized water at 20C, was investigated. The phase equilibrium and the …
Number of citations: 166 www.sciencedirect.com
YC Hou, SY Tsai, PY Lai, YS Chen… - Food and Chemical …, 2008 - Elsevier
Geniposide, an iridoid glucoside, is a major constituent in the fruits of Gardenia jasminoides (Gardenia fruits), a popular Chinese herb. Genipin, the aglycone of geniposide, is used to …
Number of citations: 131 www.sciencedirect.com
S Qiu, A Zhang, T Zhang, H Sun, Y Guan, G Yan… - Oncotarget, 2017 - ncbi.nlm.nih.gov
… geniposide extensively regulated multiple metabolism pathways and the most important related pathway was citrate cycle (TCA cycle). In addition, geniposide … of geniposide decreased …
Number of citations: 51 www.ncbi.nlm.nih.gov
T Yamano, Y Tsujimoto, T Noda, M Shimizu… - Food and Chemical …, 1990 - Elsevier
… to geniposide-induced hepatotoxicity, and the precise metabolic fate of geniposide remain unknown… In the present study, the effect of the elimination of glucose from geniposide on its …
Number of citations: 83 www.sciencedirect.com
S Gao, Q Feng - Drug Design, Development and Therapy, 2022 - Taylor & Francis
… In recent years, more and more studies have confirmed that geniposide can improve … the pharmacological effects of geniposide on glucolipid metabolism. Geniposide increases glucose …
Number of citations: 12 www.tandfonline.com

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